Cas no 82294-70-0 (4-methyl-1,3-thiazole-5-carbaldehyde)

O 4-metil-1,3-tiazol-5-carbaldeído é um composto heterocíclico que combina um núcleo de tiazol com um grupo funcional aldeído na posição 5 e um grupo metil na posição 4. Sua estrutura química única confere propriedades reativas distintas, tornando-o um intermediário valioso em sínteses orgânicas, particularmente na produção de fármacos e agroquímicos. O grupo aldeído oferece um sítio reativo para condensações, formação de ligações C-C e funcionalizações adicionais. Sua estabilidade relativa e solubilidade em solventes orgânicos comuns facilitam sua manipulação em condições laboratoriais e industriais. Este composto é especialmente útil em reações de formação de heterociclos complexos e como bloco de construção em química medicinal.
4-methyl-1,3-thiazole-5-carbaldehyde structure
82294-70-0 structure
Nome do Produto:4-methyl-1,3-thiazole-5-carbaldehyde
N.o CAS:82294-70-0
MF:C5H5NOS
MW:127.164299726486
MDL:MFCD07368277
CID:60423
PubChem ID:581339

4-methyl-1,3-thiazole-5-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Methyl-5-thiazolecarboxaldehyde
    • FMT
    • 4-Methylthiazole-5-aldehyde
    • 4-methyl-5-formylthiazole
    • 4-Methylthiazole-5-carboxaldehyde
    • 4-methylthiazole-5-carbaldehyde
    • 4-Methyl-1,3-thiazole-5-carbaldehyde
    • 4-methylthiazole-5-carboxyaldehyde
    • 5-Formyl-4-methylthiazole
    • 4-METHYL-5-THIAZOLECARBALDEHYDE
    • 5-THIAZOLECARBOXALDEHYDE, 4-METHYL-
    • JJVIEMFQPALZOZ-UHFFFAOYSA-N
    • 4-Methyl-5-thiazolyl aldehyde
    • 4-Methyl-thiazole-5-carbaldehyde
    • 4-Methyl-5-thiazole carboxaldehyde
    • PubChem9927
    • 4-methyl-5-thiazolaldehyde
    • KSC497Q7T
    • SCHEM
    • 4-Methyl-5-thiazolecarboxaldehyde (ACI)
    • 4-Methyl-5-formyl-1,3-thiazole
    • EN300-93121
    • Z1079442366
    • SCHEMBL363540
    • A840295
    • 82294-70-0
    • BS-3762
    • DTXSID50342386
    • AM20100799
    • 4-METHYL-1,3-THIAZOLE-5-CARBOXALDEHYDE
    • Q-100839
    • FT-0641858
    • M1812
    • 4-Methylthiazole-5-carboxaldehyde, 97%
    • MFCD07368277
    • InChI=1/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H
    • 4-Methyl-1,3-thiazole-5-carbaldehyde #
    • 5-Thiazolecarboxaldehyde 4-methyl
    • BB 0259236
    • AC-5584
    • CS-W011148
    • AKOS000265234
    • A864432
    • SY021358
    • GEO-01943
    • 4-methylthiazol-5-carboaldehyde
    • DB-028974
    • ALBB-006041
    • 4-Methyl-5-thiazolecarboxaldehyde; 4-Methyl-5-formyl-1,3-thiazole; 4-Methyl-5-formylthiazole
    • STK392203
    • 4-methyl-1,3-thiazole-5-carbaldehyde
    • MDL: MFCD07368277
    • Inchi: 1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
    • Chave InChI: JJVIEMFQPALZOZ-UHFFFAOYSA-N
    • SMILES: O=CC1=C(C)N=CS1

Propriedades Computadas

  • Massa Exacta: 127.00900
  • Massa monoisotópica: 127.00918496g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 96.4
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 58.2
  • XLogP3: 1.1

Propriedades Experimentais

  • Cor/Forma: Pale yellow crystal
  • Densidade: 1.27
  • Ponto de Fusão: 74-78 °C (lit.)
  • Ponto de ebulição: 118°C/21mmHg(lit.)
  • Ponto de Flash: 91.8 °C
  • Índice de Refracção: 1.601
  • Coeficiente de partição da água: Slightly soluble in water.
  • PSA: 58.20000
  • LogP: 1.26400

4-methyl-1,3-thiazole-5-carbaldehyde Informações de segurança

  • Símbolo: GHS05
  • Pedir:warning
  • Palavra de Sinal:Danger
  • Declaração de perigo: H318
  • Declaração de Advertência: P280-P305 + P351 + P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 41
  • Instrução de Segurança: S26-S39
  • Identificação dos materiais perigosos: Xi
  • Classe de Perigo:IRRITANT
  • Condição de armazenamento:Inert atmosphere,2-8°C
  • Frases de Risco:R41; R43

4-methyl-1,3-thiazole-5-carbaldehyde Dados aduaneiros

  • CÓDIGO SH:2934100090
  • Dados aduaneiros:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-methyl-1,3-thiazole-5-carbaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
eNovation Chemicals LLC
D404426-100g
4-Methyl-thiazole-5-carbaldehyde
82294-70-0 97%
100g
$450 2024-06-05
Enamine
EN300-93121-0.5g
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 95%
0.5g
$21.0 2024-05-21
abcr
AB246611-100g
4-Methyl-1,3-thiazole-5-carboxaldehyde; .
82294-70-0
100g
€128.10 2025-03-19
eNovation Chemicals LLC
D523589-25g
4-Methyl-5-thiazolecarboxaldehyde
82294-70-0 97%
25g
$130 2024-05-24
eNovation Chemicals LLC
Y1298784-5G
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 97%
5g
$75 2023-05-12
TRC
M331443-1g
4-Methylthiazole-5-carboxaldehyde
82294-70-0
1g
$ 58.00 2023-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021358-25g
4-Methyl-5-thiazolecarbaldehyde
82294-70-0 >97%
25g
¥74.55 2024-07-10
TRC
M331443-10g
4-Methylthiazole-5-carboxaldehyde
82294-70-0
10g
$ 190.00 2023-09-07
Fluorochem
043360-500g
4-Methyl-5-thiazolecarboxaldehyde
82294-70-0 99%
500g
£572.00 2022-03-01
Enamine
EN300-93121-50.0g
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 95%
50.0g
$130.0 2024-05-21

4-methyl-1,3-thiazole-5-carbaldehyde Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → -12 °C; -14 - -12 °C; 45 min, 12 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  -7 - -5 °C; 4 h, -5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referência
Synthesis of 4-methyl-5-thiazolecarboxaldehyde
Li, Yong-wei; et al, Hebei Gongye Keji, 2007, 24(3), 129-130

Synthetic Routes 2

Condições de reacção
1.1 Reagents: 1-Methylpiperazine ,  Vitride Solvents: Toluene ;  1 h, 25 °C
1.2 Solvents: Water
Referência
A facile and selective synthetic method for the preparation of aromatic dialdehydes from diesters via the amine-modified SMEAH reduction system
Hagiya, Kazutake; et al, Synthesis, 2003, (6), 823-828

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Bromine Solvents: Ethanol ;  rt → 5 °C; 5 °C; 2 h, 5 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, cooled
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
3.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
3.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Referência
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Ethylene glycol
Referência
Thiamine analogs. I. β-(4-Methyl-5-thiazolyl)alanine
Buchman, Edwin R.; et al, Journal of the American Chemical Society, 1939, 61, 891-3

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, cooled; 4 h, 25 °C
2.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2.5 h, < 40 °C; < 40 °C → 5 °C
2.2 Reagents: Water ;  15 min, < 15 °C
2.3 Reagents: Oxygen ,  Ozone Solvents: Methanol ,  Dichloromethane ;  200 min, -78 °C; -78 °C → -40 °C
2.4 Reagents: Sodium sulfite Solvents: Water ;  -40 °C → 25 °C
Referência
Concise Synthesis of Vinylheterocycles through β-Elimination under Solventless Phase Transfer Catalysis Conditions
Albanese, Domenico; et al, Organic Process Research & Development, 2008, 12(4), 736-739

Synthetic Routes 6

Condições de reacção
1.1 Reagents: tert-Butyl nitrite Catalysts: Dimethyl sulfoxide Solvents: Tetrahydrofuran ;  20 min, 30 °C; 1 h, 30 °C
Referência
Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran
Fang, Lu; et al, Journal of Chemical Research, 2018, 42(11), 579-583

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  0.5 h, 0 °C; 0 °C → reflux; 4 h, reflux
2.1 Reagents: tert-Butyl nitrite Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 °C; 1 h, 30 °C
Referência
Study on the synthesis of 4-methyl-5-formylthiazole
Ye, Long-fei; et al, Jingxi Huagong Zhongjianti, 2015, 45(2), 23-25

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
1.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
1.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Referência
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  0.5 h, 0 - 5 °C
1.2 Solvents: 1,2-Dichloroethane ;  0 - 5 °C; 5 h, reflux; reflux → rt
1.3 Reagents: Water ;  0.5 h, cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
2.1 Reagents: Sodium nitrite ,  Sodium hypophosphite Solvents: Water ;  2 °C → rt; 3 h, rt
Referência
Synthesis of 4-methyl-5-formylthiazole
Liu, Yan-bin; et al, Zhejiang Huagong, 2012, 43(5), 22-25

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  cooled; < 20 °C; 1 h, < 20 °C; 4 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → -12 °C; -14 - -12 °C; 45 min, 12 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  -7 - -5 °C; 4 h, -5 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referência
Synthesis of 4-methyl-5-thiazolecarboxaldehyde
Li, Yong-wei; et al, Hebei Gongye Keji, 2007, 24(3), 129-130

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Zirconium dioxide ,  Chromium
Referência
Novel direct hydrogenation process of aromatic carboxylic acids to the corresponding aldehydes with zirconia catalyst
Yokoyama, T.; et al, Studies in Surface Science and Catalysis, 1994, 90, 47-58

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Diethyl ether
Referência
α-Amino-β-(4-methylthiazole-5) propionic acid, a possible precursor of aneurin
Harington, C. R.; et al, Journal of the Chemical Society, 1939, 443, 443-6

Synthetic Routes 13

Condições de reacção
1.1 Reagents: tert-Butyl nitrite Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 °C; 1 h, 30 °C
Referência
Study on the synthesis of 4-methyl-5-formylthiazole
Ye, Long-fei; et al, Jingxi Huagong Zhongjianti, 2015, 45(2), 23-25

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2.5 h, < 40 °C; < 40 °C → 5 °C
1.2 Reagents: Water ;  15 min, < 15 °C
1.3 Reagents: Oxygen ,  Ozone Solvents: Methanol ,  Dichloromethane ;  200 min, -78 °C; -78 °C → -40 °C
1.4 Reagents: Sodium sulfite Solvents: Water ;  -40 °C → 25 °C
Referência
Concise Synthesis of Vinylheterocycles through β-Elimination under Solventless Phase Transfer Catalysis Conditions
Albanese, Domenico; et al, Organic Process Research & Development, 2008, 12(4), 736-739

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium ,  Barium sulfate Solvents: Xylene ;  140 °C
Referência
Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole
Bai, Nan; et al, Molecules, 2008, 13(4), 943-947

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
2.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
2.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Referência
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

4-methyl-1,3-thiazole-5-carbaldehyde Raw materials

4-methyl-1,3-thiazole-5-carbaldehyde Preparation Products

4-methyl-1,3-thiazole-5-carbaldehyde Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:82294-70-0)4-Methylthiazole-5-carboxaldehyde
Número da Ordem:sfd18034
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:38
Preço ($):discuss personally

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